molecular formula C9H10N2S B12006736 N,N-dimethyl-2,1-benzisothiazol-3-amine CAS No. 703-81-1

N,N-dimethyl-2,1-benzisothiazol-3-amine

Katalognummer: B12006736
CAS-Nummer: 703-81-1
Molekulargewicht: 178.26 g/mol
InChI-Schlüssel: RGYOXZVWAFFIPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-2,1-benzisothiazol-3-amine is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.257 g/mol It is part of the benzisothiazole family, which consists of a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,1-benzisothiazol-3-amine typically involves the reaction of 2-mercaptoaniline with dimethylamine under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures . The reaction can be represented as follows:

C6H4(NH2)SH+(CH3)2NHC9H10N2S+H2OC_6H_4(NH_2)SH + (CH_3)_2NH \rightarrow C_9H_{10}N_2S + H_2O C6​H4​(NH2​)SH+(CH3​)2​NH→C9​H10​N2​S+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-2,1-benzisothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-2,1-benzisothiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N-dimethyl-2,1-benzisothiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-dimethyl-2,1-benzisothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

703-81-1

Molekularformel

C9H10N2S

Molekulargewicht

178.26 g/mol

IUPAC-Name

N,N-dimethyl-2,1-benzothiazol-3-amine

InChI

InChI=1S/C9H10N2S/c1-11(2)9-7-5-3-4-6-8(7)10-12-9/h3-6H,1-2H3

InChI-Schlüssel

RGYOXZVWAFFIPH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C2C=CC=CC2=NS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.